Catalog No.
M. Wt
518.9 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name



4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid

Molecular Formula


Molecular Weight

518.9 g/mol



InChI Key





Soluble in DMSO, not in water


alisertib, MLN 8237, MLN-8237, MLN8237

Canonical SMILES



The exact mass of the compound Alisertib is 518.11571 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Origin and Significance

Alisertib is a synthetic compound designed to target AURKA, a protein kinase crucial for cell division []. Overexpression of AURKA is associated with several cancers, making it an attractive target for cancer therapy [].

Molecular Structure Analysis

Alisertib possesses a unique chemical structure consisting of a central pyrimido[5,4-d][2]benzazepine core linked to a chlorinated and fluorinated phenyl ring on one side and a methoxybenzoic acid group on the other []. This structure is believed to be key for its selectivity towards AURKA compared to other Aurora kinases (Aurora B and C) [].

Chemical Reactions Analysis


Detailed information on the specific synthesis of Alisertib is not publicly available due to potential commercial confidentiality. However, scientific literature suggests the involvement of multi-step organic synthesis processes likely employing various chemical reactions like Suzuki coupling or Buchwald-Hartwig amination for forming the key C-C and C-N bonds within the molecule [].


Other Reactions

The primary relevant reaction for Alisertib is its interaction with AURKA. Alisertib binds to the ATP-binding pocket of AURKA, inhibiting its enzymatic activity and thereby halting cell cycle progression in cancer cells [].

Physical And Chemical Properties Analysis

  • Melting Point: Not publicly available.
  • Boiling Point: Not publicly available.
  • Solubility: Moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) [].
  • Stability: Stable under room temperature and physiological conditions [].

Alisertib acts by competitively binding to the ATP-binding pocket of AURKA, a critical enzyme involved in mitosis (cell division) []. This binding disrupts the normal function of AURKA, leading to cell cycle arrest and ultimately cell death in cancer cells [].


Preclinical studies suggest moderate toxicity of Alisertib, with myelosuppression (bone marrow suppression) being the most common side effect []. Clinical trials also reported fatigue, alopecia (hair loss), and mucositis (inflammation of the mucous membranes) as frequent adverse effects [].

Preclinical Studies

Preclinical studies using cell lines and animal models have shown that Alisertib can effectively inhibit the growth of various cancers, including acute myeloid leukemia (AML), breast cancer, and colorectal cancer [^3, ^4, ^5]. These studies have also demonstrated that Alisertib can be synergistic with other anti-cancer therapies, potentially leading to improved treatment outcomes.

Clinical Trials

Alisertib is currently being investigated in clinical trials for the treatment of several types of cancer, either alone or in combination with other therapies. These trials are evaluating the safety, efficacy, and optimal dosing of Alisertib.

Here are some ongoing clinical trials involving Alisertib (information retrieved from ):

  • A Phase II trial investigating Alisertib in combination with chemotherapy for the treatment of newly diagnosed AML in older adults.
  • A Phase Ib trial evaluating Alisertib with pembrolizumab (an immunotherapy drug) for the treatment of advanced or metastatic esophageal cancer.
  • A Phase I trial assessing the safety and efficacy of Alisertib in combination with paclitaxel (a chemotherapy drug) for the treatment of advanced or metastatic pancreatic cancer.


>98% (or refer to the Certificate of Analysis)



Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



Drug Indication

For the treatment of various forms of cancer.


Alisertib is a second-generation, orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A kinase with potential antineoplastic activity. Alisertib binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers, including colon and breast cancers.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
AURKA [HSA:6790] [KO:K11481]

Other CAS




Use Classification

Human drugs -> Rare disease (orphan)


Modify: 2023-08-15
1. Preparation of [(phenylpyrimidobenzazepinyl)amino]methoxybenzoic acid derivatives for us as antitumor agents. Claiborne, Christopher F.; Sells, Todd B.; Stroud, Stephen G. (Millennium Pharmaceuticals, Inc., USA). PCT Int. Appl. (2008), 43pp. CODEN: PIXXD2 WO 2008063525 A1 20080529 . Patent written in English. Application: WO 2007-US23948 20071114. Priority: US 2006-859340 20061116.

Explore Compound Types